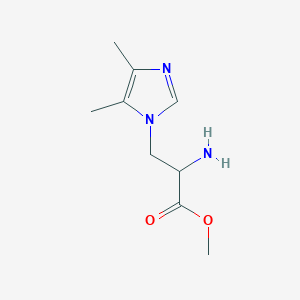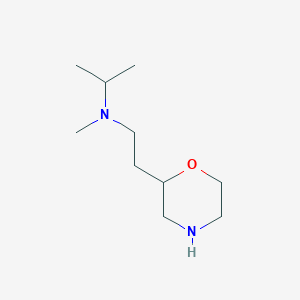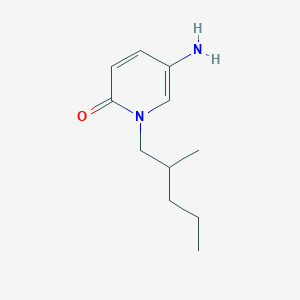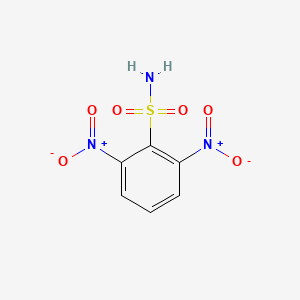
Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the imidazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester functional groups. One common method involves the reaction of 4,5-dimethylimidazole with an appropriate ester precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of amino-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Vergleich Mit ähnlichen Verbindungen
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat infections caused by anaerobic bacteria and protozoa.
Clotrimazole: An antifungal medication with an imidazole ring, used to treat various fungal infections.
Uniqueness: Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4,5-dimethylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-8(10)9(13)14-3/h5,8H,4,10H2,1-3H3 |
InChI-Schlüssel |
XSZHHKHJAZQRKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=N1)CC(C(=O)OC)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)









